molecular formula C19H22N4O3S B15099306 3-[(3-methylbenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine

3-[(3-methylbenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B15099306
M. Wt: 386.5 g/mol
InChI Key: WRBBUASTMHKZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,4-triazole class, characterized by a triazole core substituted with a 3,4,5-trimethoxyphenyl group at position 5 and a 3-methylbenzylsulfanyl moiety at position 2. The 3,4,5-trimethoxyphenyl group is a recurring pharmacophore in anticancer and antimicrobial agents due to its ability to enhance lipophilicity and target binding . The sulfanyl group (-S-) at position 3 facilitates structural diversity, enabling modifications that influence bioactivity and physicochemical properties . Synthetically, it is prepared via alkylation of 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol with 3-methylbenzyl halides under basic conditions, often catalyzed by InCl₃ .

Properties

Molecular Formula

C19H22N4O3S

Molecular Weight

386.5 g/mol

IUPAC Name

3-[(3-methylphenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C19H22N4O3S/c1-12-6-5-7-13(8-12)11-27-19-22-21-18(23(19)20)14-9-15(24-2)17(26-4)16(10-14)25-3/h5-10H,11,20H2,1-4H3

InChI Key

WRBBUASTMHKZBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 3-[(3-methylbenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine can be achieved through a multi-step process. The reaction conditions typically involve refluxing in an organic solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the cyclization .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Structural Variations and Physicochemical Properties

Key structural analogs differ in the substituents on the benzylsulfanyl group or the aryl moiety. These modifications impact solubility, crystallinity, and biological activity.

Compound Substituent (R) Key Properties Synthesis Method References
Target Compound 3-Methylbenzyl Moderate lipophilicity; planar triazole core with dihedral angles ~32–70° Alkylation of triazole-thiol with 3-methylbenzyl-X
3-[(2-Methylbenzyl)sulfanyl] analog 2-Methylbenzyl Increased steric hindrance; altered dihedral angles (53–70°) Similar alkylation with 2-methylbenzyl-X
3-[(3-Fluorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine 3-Fluorobenzyl Enhanced electronegativity; improved metabolic stability Halogenated benzyl-X alkylation
N-[(E)-2-Chlorobenzylidene] derivative 2-Chlorobenzylidene Schiff base formation; intramolecular H-bonding stabilizes conformation Condensation with 2-chlorobenzaldehyde
3-(Benzylsulfanyl)-5-(pyridin-4-yl) analog Pyridin-4-yl Improved water solubility; π-π stacking with aromatic targets Coupling with pyridine derivatives
2.3 Crystallographic and Conformational Insights
  • The target compound’s crystal structure reveals non-coplanar triazole and aryl rings, with dihedral angles of 32.59° (trimethoxyphenyl) and 53.84° (benzylidene), influencing molecular packing and solubility .
  • Fluorine-substituted analogs exhibit tighter crystal packing due to C–H···F interactions, reducing solubility but enhancing thermal stability .

Q & A

Q. What synthetic routes are commonly used to prepare 3-[(3-methylbenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine?

The compound is synthesized via cyclocondensation of thiourea derivatives with hydrazine hydrate, followed by sulfanyl group introduction using 3-methylbenzyl mercaptan. Key steps include:

  • Formation of the triazole core via cyclization under reflux in ethanol.
  • Thioether linkage establishment via nucleophilic substitution (e.g., using K₂CO₃ as a base in DMF at 80°C) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane). Crystallographic validation (e.g., single-crystal X-ray diffraction) confirms structural integrity .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

  • Monoclinic crystal system (space group P21/c) with unit cell parameters: a = 11.283 Å, b = 7.414 Å, c = 31.087 Å, β = 100.96° .
  • Bond angles and lengths (e.g., C–S bond: ~1.78 Å) align with density functional theory (DFT) calculations .
  • Additional characterization includes NMR (¹H/¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS) .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally analogous 1,2,4-triazoles exhibit:

  • Antimicrobial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans .
  • Anticancer potential : IC₅₀ values of 10–50 µM in breast cancer (MCF-7) and leukemia (K562) cell lines via apoptosis induction .
  • Bioactivity is attributed to the –N–C–S pharmacophore and 3,4,5-trimethoxyphenyl moiety, which enhances membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substitution patterns : Replace the 3-methylbenzylsulfanyl group with fluorobenzyl (e.g., 4-fluorobenzyl) to improve lipophilicity and target binding .
  • Methoxy group modulation : Reducing trimethoxy to dimethoxy substituents (e.g., 3,4-dimethoxyphenyl) retains antifungal activity but alters cytotoxicity profiles .
  • Triazole ring modifications : Introducing oxadiazole or pyrazole hybrids enhances selectivity for kinase inhibitors (e.g., EGFR or VEGFR-2) .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

  • Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines with standardized protocols .
  • Target profiling : Use computational docking (e.g., AutoDock Vina) to identify off-target interactions (e.g., cytochrome P450 enzymes) that may confound results .
  • Batch variability analysis : Compare synthetic batches via HPLC purity checks (>98%) and crystallographic consistency .

Q. How does crystallographic polymorphism affect this compound’s pharmacokinetics?

  • Solvate formation : Hydrate forms (e.g., 6:1 water adduct) show reduced solubility (18.1 µg/mL at pH 7.4) compared to anhydrous forms .
  • Bioavailability impact : Polymorphs with higher lattice energy (e.g., monoclinic vs. orthorhombic) exhibit slower dissolution rates, requiring nanoformulation for in vivo delivery .

Q. What methodologies assess multi-target inhibition (e.g., kinase and protease)?

  • Kinase profiling : Use PamStation®12 assays to screen against 100+ kinases (e.g., Aurora B, CDK2) .
  • Protease inhibition : Fluorescent substrate assays (e.g., trypsin-like proteases) with IC₅₀ determination via fluorimetry .
  • Synergistic studies : Combine with cisplatin or doxorubicin to evaluate combinatorial effects (e.g., Chou-Talalay synergy indices) .

Q. How can metabolic stability be improved for in vivo applications?

  • Deuterium incorporation : Replace labile hydrogens (e.g., benzyl C–H) with deuterium to slow CYP450-mediated oxidation .
  • Prodrug design : Mask the sulfanyl group as a disulfide (e.g., glutathione-responsive linkage) for targeted release in tumors .
  • Microsomal assays : Human liver microsomes (HLM) with LC-MS/MS analysis quantify metabolite formation (e.g., sulfoxide derivatives) .

Methodological Notes

  • Data Contradictions : Cross-validate bioactivity using orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) .
  • Crystallography : Use SHELXL for refinement and Mercury for packing analysis to identify π-π stacking or hydrogen-bonding networks .
  • Safety : Follow GB/T16483 guidelines for waste disposal and PPE (e.g., nitrile gloves, fume hoods) during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.